molecular formula C15H9BrO3 B1277535 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 96644-05-2

3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B1277535
CAS No.: 96644-05-2
M. Wt: 317.13 g/mol
InChI Key: NGCRKXKWFTUSKG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids, specifically chromones. This compound is characterized by the presence of a bromophenyl group at the third position and a hydroxyl group at the seventh position on the chromen-4-one scaffold. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where 4-bromobenzaldehyde reacts with 7-hydroxy-4H-chromen-4-one in the presence of a base such as potassium hydroxide in ethanol. The reaction mixture is stirred at room temperature or under reflux conditions until the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 3-(4-bromophenyl)-7-oxo-4H-chromen-4-one.

    Reduction: Formation of 3-(4-phenyl)-7-hydroxy-4H-chromen-4-one.

    Substitution: Formation of 3-(4-substituted phenyl)-7-hydroxy-4H-chromen-4-one derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the bromophenyl group can engage in π-π interactions and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 3-(4-Bromophenyl)-7-methoxy-4H-chromen-4-one
  • 3-(4-Bromophenyl)-4H-chromen-4-one

Uniqueness

3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of both a bromophenyl group and a hydroxyl group on the chromen-4-one scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxyl group enhances its antioxidant properties, while the bromophenyl group contributes to its potential as a pharmacophore in drug design.

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCRKXKWFTUSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419862
Record name 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96644-05-2
Record name 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compounds was synthesised in the same manner as described above. Resorcinol (0.66 g, 6 mmol), 4-bromophenylacetic acid (1.29 g, 6 mmol), BF3Et2O (4 ml), PCl5 (1.9 g, 9.1 mmol), DMF (5 ml and 10 ml). The precipitate formed was filtered and re-crystallized from methanol to give 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one as a white crystalline solid (1.1 g, 57.8%); Rf 0.85 ethyl acetate.
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Synthesis routes and methods II

Procedure details

Resorcinol is reacted with 2-(4-bromophenyl)acetyl chloride forming the product 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone. Such reactions are described in Chemistry of Heterocyclic Compounds (NY, N.Y., USA) 1977 Vol., 13, p. 948-953. The product is reacted with triethylorth formate to form 3-(4-bromophenyl)-7-hydroxy-chromen-4-one which can be reacted with methane sulfonyl chloride and a base to form [3-(4-bromophenyl)-4-oxo-chromen-7-yl] methanesulfonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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